3-Methylcyclohexanol is a cyclic secondary alcohol widely used as a chemical intermediate and solvent. The commercial product, identified by CAS number 591-23-1, is typically supplied as a mixture of its cis and trans stereoisomers. This isomeric composition is a critical procurement consideration, as the ratio significantly influences physical properties and reactivity in downstream applications such as the synthesis of ketones, esters for fragrances, and other specialty organic compounds.
Substituting 3-Methylcyclohexanol with its positional isomers (2-methylcyclohexanol or 4-methylcyclohexanol) or using an arbitrary cis/trans ratio is not viable for controlled chemical processes. The position of the methyl group and the stereochemistry (cis vs. trans) dictate the molecule's three-dimensional shape, which in turn governs intermolecular forces and steric hindrance. These structural nuances lead to distinct differences in boiling points, melting points, and reaction kinetics. For example, the thermodynamically more stable isomer is often favored in metabolic and synthetic pathways, making precise isomer selection critical for achieving desired product profiles and process efficiency. Consequently, using a different isomer can lead to altered reaction rates, different product distributions, and complications in purification, rendering such substitutions impractical for reproducible manufacturing and formulation.
The boiling point of 3-Methylcyclohexanol is distinct from its key positional isomers, a critical factor for process design, solvent selection, and purification by distillation. The mixed isomer product (CAS 591-23-1) has a boiling range of 171-173 °C. This is significantly different from 2-Methylcyclohexanol (163-166 °C) and slightly lower than 4-Methylcyclohexanol (173 °C). These differences allow for precise temperature control in reactions where it is used as a solvent and enable efficient separation from reactants or byproducts with different boiling points.
| Evidence Dimension | Normal Boiling Point (°C) |
| Target Compound Data | 171-173 °C (mixture of isomers) |
| Comparator Or Baseline | 2-Methylcyclohexanol: 163-166 °C | 4-Methylcyclohexanol: 173 °C |
| Quantified Difference | ~5-10 °C higher than 2-methylcyclohexanol; comparable to 4-methylcyclohexanol |
| Conditions | Atmospheric pressure (760 mmHg) |
This specific boiling range is a key selection criterion for solvent choice in processes requiring precise temperature management and for efficient fractional distillation.
In biological and chemical transformations, there is a clear preference for the formation of the more thermodynamically stable isomer. For the 3-methyl isomer, both cis- and trans-3-methylcyclohexanol, as well as the corresponding ketone (3-methylcyclohexanone), are metabolized or reduced to yield conjugated cis-3-methylcyclohexanol as the major excreted product. This indicates that the cis isomer represents a thermodynamic sink in these systems. In contrast, the 2-methyl and 4-methyl isomers preferentially yield the trans-isomer. This makes the 3-methylcyclohexanol system unique among its positional isomers.
| Evidence Dimension | Thermodynamically Favored Isomer (Metabolic Reduction Product) |
| Target Compound Data | cis-3-Methylcyclohexanol |
| Comparator Or Baseline | 2-Methylcyclohexanol series yields trans-isomer | 4-Methylcyclohexanol series yields trans-isomer |
| Quantified Difference | Opposite stereochemical preference compared to 2- and 4- isomers |
| Conditions | In vivo reduction in rabbits |
For syntheses where thermodynamic equilibrium is approached, or in biocatalysis, starting with 3-methylcyclohexanol provides access to the cis stereoisomer, a different outcome than what is achievable with 2- or 4-methylcyclohexanol.
3-Methylcyclohexanol is a documented precursor for the synthesis of methyl 3-methylcyclohexane carboxylate, an ester valued in the fragrance industry. The synthesis, starting from meta-methyl toluate which is related to 3-methylcyclohexanol, yields a final product with a boiling point of 84 °C at 17 mmHg. Other esters, such as the ethyl and 1-methylethyl variants, are described as possessing distinct fruity and sweet notes. The specific position of the methyl group on the cyclohexane ring is fundamental to the final ester's olfactory profile, distinguishing it from esters derived from 2- or 4-methylcyclohexanol.
| Evidence Dimension | Application as Precursor for Fragrance Ester |
| Target Compound Data | Used to synthesize methyl 3-methylcyclohexane carboxylate (fruity, sweet notes). |
| Comparator Or Baseline | General class of methylcyclohexanols used for various fragrance esters. |
| Quantified Difference | Leads to a specific olfactory profile (fruity, sweet) tied to the 3-position. |
| Conditions | Esterification via hydrogenation of corresponding toluate. |
Procuring 3-methylcyclohexanol is necessary for manufacturers targeting the specific fruity and sweet aroma profiles of its corresponding carboxylate esters in fragrance and flavor formulations.
As a direct precursor for 3-methylcyclohexyl esters, this compound is the correct choice for creating specific fragrance ingredients characterized by fruity and sweet notes. The structural identity of the 3-position isomer is essential for achieving the target aroma profile, which cannot be replicated using 2- or 4-methylcyclohexanol.
With a boiling point of 171-173 °C, 3-methylcyclohexanol is suitable as a higher-boiling-point solvent in syntheses that require temperatures above those achievable with more common solvents like 2-methylcyclohexanol (163-166 °C). Its well-defined boiling range facilitates stable temperature maintenance and predictable solvent behavior during reactions and subsequent distillative workup.
In reactions that favor thermodynamic control, such as certain catalytic reductions or enzyme-mediated processes, using a 3-methylcyclohexyl substrate provides a synthetic route to the cis-isomer. This is a distinct advantage over the 2- and 4-methyl isomers, which preferentially form trans products under similar conditions, making 3-methylcyclohexanol a strategic choice for accessing specific stereochemical outcomes.
Irritant